2-Ethoxy-6-(methylsulfanyl)pyridine
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Overview
Description
2-Ethoxy-6-(methylsulfanyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an ethoxy group at the 2-position and a methylsulfanyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(methylsulfanyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with sodium ethoxide to introduce the ethoxy group, followed by the introduction of the methylsulfanyl group using sodium methanethiolate. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium ethoxide, sodium methanethiolate
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced pyridine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-Ethoxy-6-(methylsulfanyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, the methylsulfanyl group can interact with thiol groups in proteins, affecting their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-6-(methylthio)pyridine
- 2-Methoxy-6-(methylsulfanyl)pyridine
- 2-Ethoxy-6-(ethylsulfanyl)pyridine
Uniqueness
2-Ethoxy-6-(methylsulfanyl)pyridine is unique due to the specific combination of the ethoxy and methylsulfanyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications.
Properties
CAS No. |
87512-16-1 |
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Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-ethoxy-6-methylsulfanylpyridine |
InChI |
InChI=1S/C8H11NOS/c1-3-10-7-5-4-6-8(9-7)11-2/h4-6H,3H2,1-2H3 |
InChI Key |
FEEZQIITCKKANC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC=C1)SC |
Origin of Product |
United States |
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